N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring a tricyclic core system (oxa-diazatricyclo framework) with two 2-fluorophenyl substituents and a thioether-linked acetamide group. The compound’s unique architecture combines fused heterocyclic rings (oxa and diaza) and sulfur-containing linkages, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3O3S/c25-15-8-2-4-10-17(15)27-20(30)13-33-24-28-21-14-7-1-6-12-19(14)32-22(21)23(31)29(24)18-11-5-3-9-16(18)26/h1-12H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGADIPWJCZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a diverse range of biological activities, particularly in the context of cancer treatment and metabolic modulation.
- Chemical Formula : C23H22FN3O2S
- Molecular Weight : 423.5 g/mol
- CAS Number : 489444-22-6
The biological activity of this compound is primarily attributed to its ability to interact with key metabolic pathways involved in cellular energy production and proliferation. Similar compounds have demonstrated the following mechanisms:
- Inhibition of Glycolysis : Compounds with fluorinated derivatives have been shown to inhibit glycolysis by modulating hexokinase activity, which is crucial for cancer cell metabolism. This inhibition leads to reduced ATP production and increased apoptosis in cancer cells .
- Targeting Cancer Metabolism : The compound may affect the Warburg effect, where cancer cells preferentially utilize glycolysis over oxidative phosphorylation even in the presence of oxygen. This metabolic shift is a hallmark of aggressive cancers and presents a viable target for therapeutic intervention .
Biological Activity Studies
Recent studies have focused on the biological activities of similar fluorinated compounds, providing insights into the potential effects of this compound:
Table 1: Biological Activity Summary
Case Studies
- Case Study on Glioblastoma Multiforme (GBM) : A recent study evaluated fluorinated analogs of 2-deoxy-D-glucose (2-DG) in GBM models, demonstrating that these compounds significantly reduced cell viability at low concentrations due to enhanced hexokinase inhibition . This suggests that this compound could exhibit similar or improved efficacy.
- Metabolic Profiling in Cancer Cells : In vitro studies indicated that fluorinated compounds alter metabolic pathways in cancer cells leading to increased apoptosis and decreased proliferation rates. The structural similarity to known inhibitors positions this compound as a candidate for further investigation in metabolic targeting therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several fluorophenyl-containing acetamides and heterocyclic systems. Key analogs include:
*Estimated based on structural formula.
Key Observations :
- Fluorophenyl Substitution : The target compound and N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide both feature fluorophenyl groups, but positional isomerism (2- vs. 4-fluorophenyl) may alter electronic properties and target binding .
- Thioether vs. Sulfonamide : The thioether linkage in the target compound contrasts with flumetsulam’s sulfonamide group, affecting solubility and metabolic stability .
Bioactivity and Target Interactions
While specific bioactivity data for the target compound is unavailable, structural analogs provide insights:
- HDAC Inhibition : Aglaithioduline, with ~70% similarity to SAHA (a histone deacetylase inhibitor), suggests fluorophenyl-acetamides may target epigenetic enzymes .
- Herbicidal Activity : Flumetsulam’s triazolo-pyrimidine scaffold inhibits acetolactate synthase, but the target’s tricyclic system likely engages different biological pathways .
Computational Similarity Assessment
- Tanimoto Coefficient : Using fingerprint-based methods (e.g., ECFP6), the target compound may show moderate similarity (~50–60%) to flumetsulam due to shared fluorophenyl and heterocyclic motifs. Graph-based comparisons (e.g., maximum common subgraph analysis) could better capture its tricyclic core’s uniqueness .
- Lumping Strategy : In computational models, the target might be grouped with other polycyclic fluorophenyl derivatives to simplify reaction networks, though its complexity may warrant individual analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
